Cas no 63932-00-3 (Benzoyl chloride, 5-methoxy-2-nitro-)

Benzoyl chloride, 5-methoxy-2-nitro- structure
63932-00-3 structure
Product name:Benzoyl chloride, 5-methoxy-2-nitro-
CAS No:63932-00-3
MF:C8H6NO4Cl
Molecular Weight:215.59054
CID:425373
PubChem ID:12511553

Benzoyl chloride, 5-methoxy-2-nitro- 化学的及び物理的性質

名前と識別子

    • Benzoyl chloride, 5-methoxy-2-nitro-
    • 5-methoxy-2-nitrobenzoyl chloride
    • Benzoyl chloride,5-methoxy-2-nitro
    • DTXSID70500885
    • LJHNJIGHMDBSEH-UHFFFAOYSA-N
    • SCHEMBL4946199
    • 63932-00-3
    • インチ: InChI=1S/C8H6ClNO4/c1-14-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3
    • InChIKey: LJHNJIGHMDBSEH-UHFFFAOYSA-N
    • SMILES: COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)Cl

計算された属性

  • 精确分子量: 214.99900
  • 同位素质量: 214.9985354g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 240
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.1Ų
  • XLogP3: 2.5

じっけんとくせい

  • PSA: 72.12000
  • LogP: 2.50560

Benzoyl chloride, 5-methoxy-2-nitro- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015001324-250mg
5-Methoxy-2-nitrobenzoyl chloride
63932-00-3 97%
250mg
$480.00 2023-09-01
Alichem
A015001324-1g
5-Methoxy-2-nitrobenzoyl chloride
63932-00-3 97%
1g
$1549.60 2023-09-01
Alichem
A015001324-500mg
5-Methoxy-2-nitrobenzoyl chloride
63932-00-3 97%
500mg
$847.60 2023-09-01

Benzoyl chloride, 5-methoxy-2-nitro- 関連文献

Benzoyl chloride, 5-methoxy-2-nitro-に関する追加情報

Benzoyl Chloride, 5-Methoxy-2-Nitro-

Benzoyl chloride, 5-methoxy-2-nitro- (CAS No. 63932-00-3) is a highly reactive organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its benzoyl group attached to a chlorine atom, along with a methoxy group at the 5-position and a nitro group at the 2-position on the aromatic ring. The presence of these functional groups imparts unique chemical properties, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.

The benzoyl chloride moiety in this compound is known for its ability to undergo nucleophilic acyl substitution reactions, which are widely utilized in organic synthesis. The 5-methoxy and 2-nitro substituents further enhance the compound's reactivity and selectivity in various chemical transformations. Recent studies have highlighted its potential as a precursor in the development of novel drugs targeting specific biological pathways.

One of the most notable applications of benzoyl chloride, 5-methoxy-2-nitro-, is in the field of drug discovery. Researchers have employed this compound as a key intermediate in the synthesis of bioactive molecules with potential anti-cancer and anti-inflammatory properties. The nitro group at the 2-position plays a crucial role in modulating the electronic properties of the molecule, enabling selective interactions with biological targets.

Moreover, this compound has shown promise in materials science, particularly in the development of advanced polymers and coatings. The methoxy group at the 5-position contributes to improved solubility and stability of the resulting materials under various environmental conditions. Recent advancements in polymer chemistry have demonstrated its use as a building block for high-performance polyurethanes and thermoplastics.

In terms of synthesis, benzoyl chloride, 5-methoxy-2-nitro-, can be prepared through a variety of methods, including Friedel-Crafts acylation and nucleophilic aromatic substitution. These methods have been optimized to ensure high yields and purity levels, making it accessible for large-scale production. The compound's stability under standard storage conditions further enhances its suitability for industrial applications.

From an environmental perspective, researchers have conducted extensive studies on the degradation pathways of benzoyl chloride, 5-methoxy-2-nitro-. These studies have revealed that under certain conditions, such as UV irradiation or microbial action, the compound undergoes rapid transformation into less hazardous byproducts. This information is critical for ensuring safe handling and disposal practices in industrial settings.

Looking ahead, ongoing research into benzoyl chloride, 5-methoxy-2-nitro-, is focused on expanding its applications in green chemistry and sustainable manufacturing processes. Its ability to participate in catalytic cycles and energy-efficient reactions makes it an attractive candidate for eco-friendly chemical transformations.

In conclusion, benzoyl chloride, 5-methoxy-2-nitro- (CAS No. 63932-00-3) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic methodologies continue to unfold, this compound is poised to play an even greater role in shaping future innovations in chemistry and materials science.

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